iridóides e derivados

Iridoids and their derivatives are a class of natural compounds found in various plants, known for their diverse chemical structures and pharmacological activities. These cyclic monoterpenes have a distinctive B-ring with a ketone functional group at position C-2, which is crucial for defining the iridoid structure. Iridoids exhibit a wide range of biological properties including antimicrobial, anti-inflammatory, and antioxidant effects, making them valuable in pharmaceutical research.

In medicinal chemistry, derivatives of iridoids have been synthesized to enhance their therapeutic potential or improve pharmacokinetic properties. For instance, glycosylated iridoids can be more bioactive due to improved solubility and better absorption when entering the body. Additionally, iridoid derivatives are being explored for their roles in cancer treatment and as potential anti-diabetic agents.

Their unique chemical characteristics make iridoids and their derivatives significant candidates for drug discovery and development, offering promising opportunities in modern medicine.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

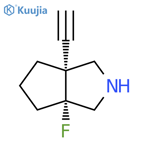

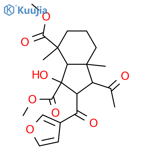

|

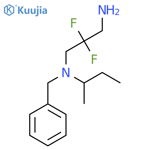

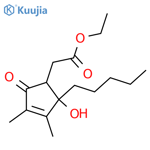

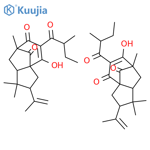

2-(2-Hydroxy-3,4-dimethyl-5-oxo-2-pentyl-3-cyclopentenyl)acetic acid; (1S,2S)-form, Et ester | 1431657-67-8 | C16H26O4 |

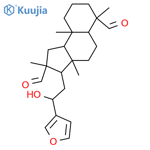

|

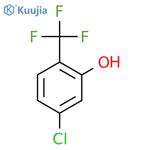

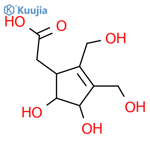

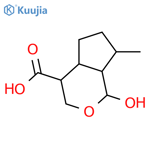

7-Hydroxyeucommic acid | 367515-06-8 | C9H14O6 |

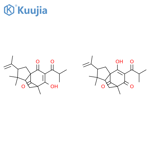

|

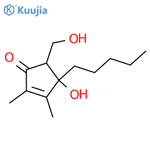

4-Hydroxy-5-(hydroxymethyl)-2,3-dimethyl-4-pentyl-2-cyclopenten-1-one | 1891048-59-1 | C13H22O3 |

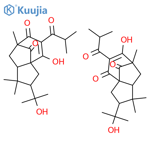

|

Hypophyllin A | 2085301-04-6 | C22H28O8 |

|

Hyrtiosal; (+)-form, 20-Oxo | 705279-70-5 | C25H36O4 |

|

Ialibinone A; 3-Epimer | 256471-47-3 | C42H56O8 |

|

Ialibinone A; 3-Epimer, 1'-hydroxy, 1',2'-dihydro | 398119-05-6 | C42H60O10 |

|

Ialibinone C; 3-Epimer | 256471-49-5 | C44H60O8 |

|

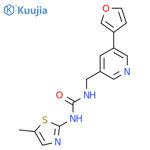

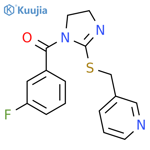

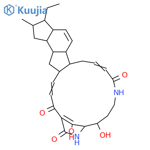

Ikarugamycin; 25S-Hydroxy | 1681034-37-6 | C29H38N2O5 |

|

Incarvillic acid | 1029355-40-5 | C10H16O4 |

Literatura Relacionada

-

1. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918

-

Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840

-

Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018

-

Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407

-

A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711

Fornecedores recomendados

-

pengshengyueFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Taizhou Jiayin Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Hubei Tianan Hongtai Biotechnology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Genelee Bio-Technology Co., Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados